Product packaging for Lutetium(III) carbonate hydrate(Cat. No.:CAS No. 64360-99-2)

Lutetium(III) carbonate hydrate

Cat. No.: B1591249
CAS No.: 64360-99-2
M. Wt: 547.98 g/mol
InChI Key: SKHOBAHTRTYELG-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lutetium(III) Carbonate Hydrate (Lu₂(CO₃)₃·xH₂O) is a water-insoluble lutetium source that appears as a white powder or crystalline aggregate . It is an important precursor material in both industrial and research contexts, easily converted to other lutetium compounds, such as the oxide, through calcination . Compounds of lutetium typically exist in the +3 oxidation state and form colorless aqueous solutions that yield white crystalline solids upon drying . This compound has specialized applications across numerous high-tech fields. It is used in the manufacturing of laser crystals , specialized ceramics, glass, and phosphors . In the chemical industry, it serves as a catalyst in petroleum cracking in refineries and in alkylation, hydrogenation, and polymerization applications . Its role as an ideal host for X-ray phosphors further underscores its utility in advanced materials science . The unique properties of rare-earth elements like lutetium, particularly their highly localized 4f electrons, make them indispensable in modern technology . Lutetium Carbonate Hydrate is provided in various high-purity grades, including 99.9% (3N), 99.99% (4N), and 99.999% (5N), to meet stringent research and development requirements . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Lu2O10 B1591249 Lutetium(III) carbonate hydrate CAS No. 64360-99-2

Properties

IUPAC Name

lutetium(3+);tricarbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHOBAHTRTYELG-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Lu2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583779
Record name Lutetium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64360-99-2
Record name Lutetium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Crystallization Research

Investigations into Aqueous Precipitation Routes

Aqueous precipitation stands as a primary and extensively studied method for synthesizing Lutetium(III) carbonate hydrate (B1144303). This approach involves the reaction of a soluble lutetium salt with a carbonate source in an aqueous medium, leading to the precipitation of the insoluble lutetium carbonate.

Ammonium (B1175870) bicarbonate (NH₄HCO₃) is a widely utilized precipitant in the synthesis of crystalline rare-earth carbonates, including lutetium carbonate. rsc.org Its use is favored due to its effectiveness in precipitating rare-earth elements, low cost, and the fact that any excess can be removed through thermal treatment. researchgate.netresearchgate.net The process typically involves adding ammonium bicarbonate to an aqueous solution of a lutetium salt, such as lutetium chloride (LuCl₃). researchgate.net

The resulting precipitate is often a hydrated basic carbonate or oxycarbonate, rather than a simple normal carbonate. researchgate.net The tendency to form basic carbonates increases with the atomic number of the rare-earth element. rsc.org Studies on various rare-earth elements show that ammonium bicarbonate precipitation is a robust method for producing crystalline carbonate precursors, which are essential for the subsequent synthesis of high-purity rare-earth oxides. researchgate.net

The phase, purity, and morphology of the precipitated Lutetium(III) carbonate hydrate are highly sensitive to several reaction parameters. Controlling these variables is essential for tailoring the properties of the final product.

pH: The pH of the reaction medium is a critical factor. The precipitation of rare-earth carbonates is highly pH-dependent. unca.edu For rare-earth elements, precipitation is generally initiated by raising the pH. A terminal pH of around 6.8 has been shown to be effective for achieving high precipitation efficiency (over 99%) for rare earths using ammonium bicarbonate. researchgate.net

Temperature: Reaction temperature influences both the precipitation rate and the crystallinity of the product. For instance, in the precipitation of rare-earth carbonates from lixivium, a reaction temperature of 60°C was found to be optimal. rsc.org

Concentration of Reactants: The concentration of both the lutetium salt solution and the ammonium bicarbonate precipitant affects the particle size and purity of the product. A study on rare-earth precipitation recommended an ammonium bicarbonate concentration of 2 wt% for optimal results. rsc.org

Stirring Speed: The agitation or stirring rate impacts the homogeneity of the reaction mixture and can influence the particle size distribution of the precipitate. A stirring speed of 300 r/min has been used in optimized processes. rsc.orgresearchgate.net

Addition of Crystal Seed: Introducing seed crystals can promote the growth of larger particles and improve the product's quality by providing nucleation sites. The use of a 0.4 g/L crystal seed has been reported to be beneficial in producing crystalline rare-earth carbonates with large particle sizes. rsc.org

The interplay of these parameters determines the final characteristics of the this compound, as summarized in the table below based on findings for general rare-earth carbonate precipitation.

ParameterOptimized Value/ConditionExpected Outcome
Precipitant Ammonium BicarbonateForms crystalline hydrated basic carbonate. rsc.orgresearchgate.net
Terminal pH ~6.8Maximizes precipitation efficiency (>99%). researchgate.net
Temperature 25 - 60 °CInfluences crystallinity and reaction rate. rsc.orgresearchgate.net
Ammonium Bicarbonate Concentration 0.6 mol/L - 2 wt%Affects product purity and particle size. rsc.orgresearchgate.net
Stirring Rate 300 r/minPromotes homogeneity and uniform particle growth. rsc.orgresearchgate.net
Crystal Seed Dosage 0.4 g/L - 7.5%Increases particle size and product quality. rsc.orgresearchgate.net

Homogeneous Precipitation Techniques and Precursor Pathways

Homogeneous precipitation offers an alternative to direct mixing of reagents, providing greater control over particle morphology and size distribution. This is achieved by generating the precipitating agent in-situ, often through the slow decomposition of a precursor compound.

The thermal decomposition of lutetium carboxylates, such as acetates, in solution can serve as a method for homogeneous precipitation. In this approach, a soluble lutetium carboxylate salt is heated, causing the carboxylate anion to decompose and slowly release carbonate or hydroxide (B78521) ions, which then react with the lutetium cations. This slow, uniform release of the precipitant throughout the solution helps to avoid high local supersaturation, leading to the formation of well-defined, uniform particles.

While specific studies on the decomposition of lutetium acetate (B1210297) or trichloroacetate (B1195264) for the direct synthesis of lutetium carbonate are not extensively detailed in the provided results, the general principles of carboxylate decomposition are well-established. For example, the thermal decomposition of lutetium(III) propionate (B1217596) monohydrate proceeds through the formation of an oxycarbonate (Lu₂O₂CO₃) intermediate before converting to the oxide at higher temperatures. researchgate.net This indicates that carboxylate precursors can indeed yield carbonate phases upon controlled heating. The formation of carbonate species as a result of the thermal decomposition of organic compounds is a recognized phenomenon. researchgate.net

Controlled nucleation and growth are the cornerstones of producing crystalline materials with desired morphologies. In homogeneous precipitation, the slow and uniform generation of the carbonate precipitant from a precursor ensures that the nucleation process is controlled. This prevents the rapid formation of a large number of small, often amorphous, particles.

Once stable nuclei are formed, they grow by the further deposition of material from the solution. Because the precipitant concentration is kept low and uniform, growth occurs slowly and is more likely to proceed along crystallographically favored directions, resulting in well-formed crystals. The use of additives or templates can further influence the growth morphology by selectively adsorbing to certain crystal faces, thereby inhibiting or promoting growth in specific directions. This strategy allows for the synthesis of complex structures, such as flower-like or cauliflower-shaped clusters, as has been demonstrated for other metal carbonates like strontium carbonate. sapub.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures, using water or an organic solvent as the reaction medium, respectively. These techniques are powerful for crystallizing materials that are difficult to obtain under ambient conditions.

Research into the hydrothermal synthesis of rare-earth carbonates has shown that it is possible to produce both hydrated normal carbonates (RE₂(CO₃)₃·2-3H₂O) and hydroxycarbonates (RECO₃OH) at relatively low temperatures (e.g., 120 °C). mdpi.com The specific phase obtained is highly dependent on the identity of the rare-earth element, a consequence of the lanthanide contraction. mdpi.com Studies have successfully synthesized tengerite-type carbonates for lanthanides from neodymium to erbium. mdpi.com For heavier rare earths like lutetium, the formation of hydroxycarbonates is often favored. This suggests that precise control over reaction conditions (e.g., duration, pH, precursor concentration) is necessary to selectively crystallize this compound via this method.

Solvothermal synthesis, which uses non-aqueous solvents, offers another pathway. By changing the solvent, one can alter the solubility of reactants and the stability of intermediates, providing another level of control over the final product's phase and morphology. While specific examples for this compound are not detailed, the solvothermal synthesis of other carbonates, like strontium carbonate, has been achieved using an alcohol as the solvent. mdpi.com This approach has also been used to produce complex lutetium-containing oxides, demonstrating its applicability to lutetium-based materials. mdpi.com

High-Temperature and Pressure Regimes for Phase Control

High-temperature and high-pressure conditions play a critical role in the synthesis and phase control of rare earth carbonates, including this compound. Hydrothermal synthesis, which involves heating reactants in aqueous solutions above ambient temperature and pressure, is a key technique for crystallizing these materials. nih.govrsc.org

Research on the interaction between multi-component rare earth element (REE)-bearing aqueous solutions and carbonate minerals under hydrothermal conditions (50–205 °C) reveals that temperature is a dominant factor in the crystallization sequence. rsc.org At lower temperatures, the formation of REE carbonates can be inhibited, but as the temperature increases, dissolution rates of precursors rise, facilitating the formation of various carbonate phases like kozoite [REE(CO3)(OH)] and bastnasite (B1170425) [REE(CO3)(OH,F)]. rsc.org The specific phase that forms is governed by the temperature, the availability of carbonate ions, and the redox behavior of the elements involved. rsc.org

Studies on the replacement of minerals like dolomite (B100054) and aragonite by REE-bearing solutions show a distinct temperature-dependent crystallization pathway. The reaction progresses from lanthanite-type structures [REE₂(CO₃)₃·8H₂O] to kozoite and then to hydroxylbastnasite as conditions change. nih.gov The energy required to remove the water solvation shell around the REE³⁺ ion is a significant kinetic barrier, and higher temperatures provide the necessary energy to overcome it. nih.gov This explains why the onset of crystallization is faster at elevated temperatures. nih.gov For instance, in one study, a precipitate was observed after 14 days at 21°C, whereas at temperatures of 80°C and above, a crystalline crust was visible on precursor grains within a single day. nih.gov

While specific high-pressure studies on lutetium carbonate are not extensively detailed in the provided results, research into other carbonates under extreme pressures (above 50 GPa) has revealed the formation of novel crystal structures, such as those containing orthooxalate (O₃C–CO₃) groups. mdpi.com This suggests that pressure could be a viable tool for accessing new polymorphic forms of lutetium carbonate.

Table 1: Effect of Temperature on REE Carbonate Crystallization

Temperature (°C)Observation in REE-Dolomite/Aragonite SystemResulting PhasesReference
21Precipitate observed after 14 days (La, Pr, Nd systems).Lanthanite-type nih.gov
50Precipitate visible after 1-3 days.Lanthanite-type nih.gov
80 - 220Crystalline crust visible after 1 day.Kozoite, Hydroxylbastnasite nih.gov
165Increased goethite precipitation and transformation to hematite (B75146) alongside REE carbonate crystallization.Kozoite, Bastnasite nih.govrsc.org

Role of Solvent Systems in Crystallization Kinetics

The solvent system is a crucial factor influencing the kinetics of crystallization for this compound. The properties of the solvent dictate supersaturation levels, nucleation rates, and crystal growth mechanisms. mdpi.com

In aqueous solutions, the crystallization process is heavily dependent on overcoming the kinetic barrier associated with the dehydration of the Lu³⁺ ion's solvation shell. nih.gov The strength with which water molecules are held is related to the ion's ionic potential; therefore, factors that influence this hydration sphere, such as temperature, directly impact the crystallization rate. nih.gov

Antisolvent crystallization is another significant technique where a second solvent, in which the solute is sparingly soluble, is added to the system to induce precipitation. mdpi.com Ethanol (B145695) is commonly used as an antisolvent in the recovery of rare earth salts from aqueous solutions. mdpi.com Research on the antisolvent crystallization of neodymium sulphate, a related rare earth compound, demonstrates that varying the organic-to-aqueous (O/A) ratio significantly affects the product yield and particle characteristics. mdpi.com Increasing the O/A ratio leads to higher supersaturation, which promotes excessive nucleation and the formation of smaller particles that may subsequently agglomerate. mdpi.com The use of seed crystals in such systems can help control particle size by promoting crystal growth over new nucleation. mdpi.com

Table 2: Influence of Solvent Ratio in Antisolvent Crystallization of Neodymium Sulphate

Organic/Aqueous (O/A) RatioEffect on YieldEffect on Particle SizeMorphological ObservationReference
IncreasingHigher yieldsIncreased due to agglomerationChange from block-like to plate-like mdpi.com

The interaction between the solvent and the growing crystal faces can also alter the crystal morphology. In the case of neodymium sulphate crystallization with ethanol, an increase in the O/A ratio was observed to change the crystal morphology, which was attributed to higher supersaturation levels or enhanced physical interactions between the ethanol and the crystal surfaces. mdpi.com

Conversion Methods from Lutetium Oxide and Hydroxide Precursors

This compound is frequently synthesized from more common precursors like lutetium(III) oxide (Lu₂O₃) and lutetium(III) hydroxide (Lu(OH)₃). researchgate.netrsc.org These conversion methods can be broadly categorized into solid-state and solution-mediated processes.

Solid-State Conversion Processes

Solid-state conversion involves the reaction of a solid precursor with a gas or another solid. While the direct gas-solid reaction of Lu₂O₃ with carbon dioxide to form Lu₂(CO₃)₃ requires specific conditions, related processes in rare earth chemistry provide insight. For instance, the synthesis of complex oxides often involves the calcination of precursor mixtures in air, where hydroxides and other salts can convert to carbonates as intermediates. rsc.org In the synthesis of Al-doped LLZO garnets, lanthanum hydroxide (La(OH)₃) is used as a precursor, and it is noted that lithium hydroxide converts to lithium carbonate in the air during heating. rsc.org

A method that bridges solid-state and solution methods involves stirring a water suspension of powdered lutetium oxide in a carbon dioxide atmosphere. researchgate.net This process successfully yields amorphous Lu₂(CO₃)₃·6H₂O, demonstrating the conversion of the solid oxide into a carbonate. researchgate.net The thermal decomposition of lutetium carbonate to lutetium oxide is a well-known process that occurs via heating (calcination). americanelements.com The reverse reaction, the carbonation of the oxide, is thermodynamically sensitive to the partial pressures of CO₂ and water vapor. elsevierpure.com

Mechanistic Studies of Conversion Reactions

Understanding the mechanisms of conversion from oxide and hydroxide precursors is essential for controlling the synthesis of lutetium carbonate.

For hydroxide precursors, the conversion is often not direct. In solid-state reactions, lanthanum hydroxide (La(OH)₃) first dehydrates to an intermediate oxyhydroxide (LaO(OH)) at around 350°C, which then further converts to the oxide (La₂O₃) at approximately 450°C before participating in subsequent reactions. rsc.org

The conversion from oxides is highly influenced by the presence of both water and carbon dioxide, creating an energy landscape that defines the stable phases. elsevierpure.com Studies on the La₂O₃-H₂O-CO₂ system show that the formation enthalpies become more negative (more favorable) along the sequence from oxycarbonate to amorphous precursors and finally to crystalline hydrated carbonates. elsevierpure.com This indicates that higher partial pressures of CO₂ will favor the formation of the normal carbonate, La₂(CO₃)₃·8H₂O, over hydroxycarbonates like LaOHCO₃ in an aqueous environment. elsevierpure.com During the thermal decomposition of some lutetium compounds, stable intermediates such as lutetium dioxycarbonate (Lu₂O₂CO₃) are formed, which then decompose at higher temperatures to the final oxide product. researchgate.net This suggests that the conversion from the oxide likely proceeds through an oxycarbonate intermediate in the reverse direction as well.

Solution-mediated mineral replacement reactions offer another mechanistic pathway. Here, the dissolution of a precursor mineral (like an oxide or another carbonate) at the mineral-fluid interface and the subsequent precipitation of a new, more stable phase (like lutetium carbonate) occur. rsc.org This process is controlled by the relative solubilities of the phases and the local solution chemistry. rsc.orgnih.gov

Sophisticated Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the structural features of Lutetium(III) carbonate hydrate (B1144303). It probes the vibrational motions of the constituent atoms and molecules, offering a fingerprint of the compound's structure.

The carbonate ion (CO₃²⁻) can coordinate to a metal center in several ways, most commonly as a unidentate or bidentate ligand. researchgate.netwikipedia.org In a unidentate fashion, only one oxygen atom of the carbonate group bonds to the lutetium ion. In a bidentate mode, two oxygen atoms from the same carbonate ligand bind to the metal center. researchgate.net Quantum chemical calculations performed on lutetium(III) tricarbonate complexes have explored these different coordination possibilities. researchgate.net The analysis of vibrational spectra helps distinguish between these modes. For instance, the splitting of certain vibrational bands, particularly the asymmetric stretching mode (ν₃), is a key indicator of the coordination environment. mdpi.com Studies on crystalline lutetium carbonate have suggested the presence of at least two distinct types of carbonate groups, which could correspond to different coordination environments such as bidentate and unidentate coordination. researchgate.net

Table 1: Common Coordination Modes of the Carbonate Ligand

Coordination ModeDescription
Unidentate (κ¹)The carbonate ligand binds to the metal center through one of its oxygen atoms.
Bidentate (κ²)The carbonate ligand binds to the metal center using two of its oxygen atoms.
BridgingThe carbonate ligand connects two different metal centers.

Infrared (IR) spectroscopy has been instrumental in identifying the presence of different chemical environments for the carbonate and water molecules within the Lutetium(III) carbonate hydrate structure. researchgate.net IR data for the compound clearly indicate the existence of two different types of carbonate groups. researchgate.net This is supported by studies on similar rare-earth carbonates, which also show multiple carbonate environments.

The vibrational spectra of carbonates are generally characterized by four fundamental modes of the CO₃²⁻ ion: the symmetric stretching (ν₁), the out-of-plane bending (ν₂), the asymmetric stretching (ν₃), and the in-plane bending (ν₄). mdpi.com The positions and splitting of these bands in the IR and Raman spectra provide information about the local symmetry and bonding of the carbonate groups.

Water molecules in the hydrate also give rise to characteristic vibrational bands. These include the O-H stretching and H-O-H bending modes. The presence and nature of these bands confirm the hydrated state of the compound and can offer clues about the strength of hydrogen bonding within the crystal structure. mdpi.com Lutetium is known to form hexahydrate carbonate phases, which are crystallographically distinct from other rare-earth carbonates. mdpi.com

Table 2: Typical Vibrational Modes in Carbonates

Vibrational ModeWavenumber Range (cm⁻¹)Description
ν₁ (Symmetric Stretch)1000–1100Symmetric stretching of the C-O bonds.
ν₂ (Out-of-Plane Bend)840–910Bending of the carbonate ion out of its plane.
ν₃ (Asymmetric Stretch)1350–1600Asymmetric stretching of the C-O bonds.
ν₄ (In-Plane Bend)650–720Bending of the O-C-O angle within the plane.

Note: The exact positions of these bands can vary depending on the specific crystal structure and coordination environment.

The vibrational spectrum of a crystalline solid like this compound is described in terms of phonon modes, which are quantized collective vibrations of the atoms in the crystal lattice. youtube.com These modes can be broadly categorized into internal and external (or lattice) modes.

Internal Modes: These correspond to the fundamental vibrations of the molecular units within the crystal, such as the carbonate ions and water molecules, as described in the previous section (ν₁, ν₂, ν₃, ν₄). mdpi.com

Lattice Modes: These are lower-frequency vibrations (typically below 400 cm⁻¹) that involve the motion of the entire molecular units (Lu³⁺, CO₃²⁻, H₂O) against each other. mdpi.com They include translational and librational (rotational) motions of the carbonate and water units within the crystal lattice.

Electronic Structure Probing via Advanced X-ray Spectroscopy (e.g., XANES, EXAFS)

Advanced X-ray spectroscopy techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are employed to investigate the local electronic structure and coordination environment of the lutetium ion.

EXAFS is a powerful technique for determining the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum, it is possible to determine the distances to neighboring atoms, their coordination numbers, and their chemical identity.

For lutetium compounds, EXAFS studies at the Lu L₃-edge provide precise information about the Lu-O bond distances. nih.gov In hydrated lutetium(III) aqua ions, the Lu³⁺ ion is typically coordinated by water molecules. researchgate.net The Lu-O bond distances in these hydrated species have been determined through various studies. For example, in aqueous solutions, the Lu³⁺-oxygen bond distance is well-established. researchgate.net While specific EXAFS data for solid this compound is not widely published, data from related complexes provide a strong basis for estimation. For instance, in a complex with adenosine (B11128) triphosphate (ATP), the Lu-O bond distances were determined using EXAFS, revealing the coordination of lutetium by phosphate (B84403) oxygen atoms and water molecules. nih.gov The coordination number for Lu³⁺ in complexes is often 8 or 9. unife.it Molecular dynamics simulations of lanthanoid(III) carbonate complexes in water show a variation in the number of coordinated water molecules across the lanthanide series. rsc.orgresearchgate.net

Table 3: Representative Lutetium-Oxygen Bond Information

SystemTechniqueFindingReference
Lutetium(III) Aqua IonVariousCoordination number is typically 8 or 9. unife.it
Lutetium-ATP ComplexEXAFSLu³⁺ is coordinated by phosphate groups and water molecules. nih.gov
Hydrated Lanthanoid CarbonatesMD SimulationsBidentate tricarbonate complexes are most stable; number of water molecules varies. rsc.orgresearchgate.net

High-energy resolution X-ray absorption near-edge structure (HR-XANES) and X-ray emission spectroscopy (XES) are sensitive tools for probing the electronic structure and the degree of covalency in f-element bonds. kit.edu These techniques can investigate the delocalization of the lanthanide's 4f and 5d valence orbitals in a chemical bond. kit.edu By precisely measuring the energy and intensity of X-ray absorption features, one can gain insight into the mixing of metal and ligand orbitals. The more mixing that occurs, the greater the covalent character of the bond. drexel.edu While the Al³⁺ cation is known to have a high polarizing power leading to covalent character in its bonds, the larger Lu³⁺ ion's bonding is expected to be more ionic. wikipedia.org This type of advanced spectroscopic analysis allows for a reliable characterization of the bonding properties in lutetium compounds. kit.edu

Solid-State Nuclear Magnetic Resonance Spectroscopy for Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in crystalline and amorphous materials. For this compound, solid-state NMR can provide detailed insights into the crystallographically distinct carbonate, water, and lutetium sites, offering information on their coordination, symmetry, and intermolecular interactions. While direct experimental solid-state NMR data for this compound is not extensively available in the public domain, a detailed analysis can be predicted based on the known NMR properties of its constituent nuclei (¹H, ¹³C, and ¹⁷⁵Lu) and data from analogous hydrated metal carbonates. nih.govresearchgate.net

The key nuclei for the investigation of this compound are ¹H, ¹³C, and the lutetium isotopes ¹⁷⁵Lu and ¹⁷⁶Lu. ¹H and ¹³C are spin-1/2 nuclei (for the most abundant isotopes) and generally yield high-resolution spectra under magic-angle spinning (MAS) conditions, providing information on the local chemical environment. Lutetium has two naturally occurring isotopes: ¹⁷⁵Lu (97.4% abundance, spin I = 7/2) and ¹⁷⁶Lu (2.6% abundance, spin I = 7). northwestern.educhemlin.orgshef.ac.uk The high abundance and spin of ¹⁷⁵Lu make it the primary candidate for lutetium NMR studies. However, as a quadrupolar nucleus (spin > 1/2), its NMR signals are broadened by the interaction of the nuclear electric quadrupole moment with the local electric field gradient, making the acquisition and interpretation of its spectra challenging.

Predicted ¹³C Solid-State NMR of this compound

The ¹³C solid-state NMR spectrum of this compound is expected to be dominated by the resonance of the carbonate (CO₃²⁻) anion. In solid metal carbonates, the isotropic chemical shift of the carbonate carbon is sensitive to the nature of the metal cation and the local crystallographic environment. nih.govmdpi.com For hydrated metal carbonates, it is common to observe multiple crystallographically inequivalent carbonate sites, which would manifest as distinct peaks in a high-resolution MAS spectrum.

Based on studies of other hydrated metal carbonates, the ¹³C chemical shifts for the carbonate groups in this compound are predicted to be in the range of 165-175 ppm. mdpi.comresearchgate.net The presence of water molecules in the coordination sphere of the lutetium ion can influence the electronic environment of the carbonate groups, leading to variations in their chemical shifts.

Table 1: Predicted ¹³C Solid-State NMR Parameters for this compound

Assignment Predicted Isotropic Chemical Shift (δ_iso) / ppm Predicted Chemical Shift Anisotropy (CSA) / ppm Notes
Carbonate Site 1168.580 - 120Represents a distinct crystallographic environment for the carbonate ion.
Carbonate Site 2170.290 - 130A second inequivalent carbonate site, possibly with different coordination to Lu³⁺ or H₂O.

Note: The data in this table is hypothetical and based on typical values observed for other hydrated metal carbonates. The presence of multiple sites is a plausible scenario for a complex hydrated salt.

The Chemical Shift Anisotropy (CSA) provides information about the local symmetry of the carbon site. Static (non-spinning) ¹³C NMR experiments would reveal a powder pattern from which the principal components of the chemical shift tensor could be extracted, offering insights into the electronic distribution around the carbonate carbon. nih.gov

Predicted ¹H Solid-State NMR of this compound

The ¹H solid-state NMR spectrum will primarily provide information about the water molecules of hydration and any potential hydroxide (B78521) (OH⁻) groups if the compound is a basic carbonate. The ¹H chemical shifts are highly sensitive to hydrogen bonding interactions.

Table 2: Predicted ¹H Solid-State NMR Parameters for this compound

Assignment Predicted Isotropic Chemical Shift (δ_iso) / ppm Notes
Water of Hydration (Site 1)4.5 - 6.0Corresponds to water molecules coordinated to the Lu³⁺ ion.
Water of Hydration (Site 2)1.0 - 3.0May represent lattice water not directly coordinated to the metal center, involved in different hydrogen bonding networks.
Hydroxide (if present)0.5 - 2.5A sharp signal may indicate the presence of basic carbonate character.

Note: The data in this table is hypothetical and based on typical values for hydrated salts. The exact chemical shifts depend on the specific hydrogen bonding network within the crystal structure.

Advanced techniques such as ¹H-¹³C Heteronuclear Correlation (HETCOR) spectroscopy could be employed to establish through-space proximities between the carbonate groups and the water molecules, aiding in the detailed structural elucidation. nih.gov

Predicted ¹⁷⁵Lu Solid-State NMR of this compound

Direct observation of the lutetium cation via ¹⁷⁵Lu solid-state NMR would provide the most direct probe of the metal center's local environment. However, due to its quadrupolar nature (I=7/2), the ¹⁷⁵Lu NMR spectrum is expected to be very broad, potentially spanning several megahertz. The spectral features would be dominated by the quadrupolar interaction, which is highly sensitive to the symmetry of the electric field at the nucleus.

Table 3: Predicted ¹⁷⁵Lu Solid-State NMR Parameters for this compound

Parameter Predicted Value Range Information Provided
Quadrupolar Coupling Constant (Cq)10 - 100 MHzMagnitude of the interaction between the nuclear quadrupole moment and the electric field gradient; sensitive to the coordination geometry.
Asymmetry Parameter (ηq)0 - 1Describes the deviation of the electric field gradient from axial symmetry.
Isotropic Chemical Shift (δ_iso)Highly variableDifficult to determine accurately from a broad quadrupolar pattern but provides information on the electronic environment.

Note: The data in this table is a broad estimation. The actual values would require experimental measurement or high-level quantum chemical calculations. joaquinbarroso.com

The acquisition of such broad patterns would likely require specialized techniques such as wide-line echo pulse sequences. Despite the challenges, the analysis of the ¹⁷⁵Lu NMR lineshape can yield valuable information about the number of distinct lutetium sites and the symmetry of their coordination spheres.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bondingrsc.orgnih.govresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For lanthanide carbonates, DFT can predict geometric structures, stability, and the nature of the bonding between the lutetium ion, carbonate ligands, and water molecules.

Systematic theoretical studies of metal carbonates using DFT have established linear dependencies for lattice and intramolecular modes based on the radius and mass of the metal cation, which can be predictive for compounds like lutetium carbonate. mdpi.com

While specific data for Lutetium(III) carbonate hydrate (B1144303) clusters is limited, studies on related systems, such as other metal carbonate clusters, show that DFT calculations can effectively determine stable geometries. nih.govmdpi.com For instance, research on various metal carbonates has successfully calculated and compared the wavenumbers and intensities of normal oscillations, which are dependent on the optimized geometry. mdpi.com The stability of such clusters is influenced by the coordination environment of the Lu³⁺ ion and the hydrogen bonding network of the hydrate molecules.

Computational studies on hydrated lanthanide(III) ions reveal important trends in hydration numbers across the series. rsc.org For the Lu³⁺ ion, the smallest of the lanthanide ions, a lower coordination number is generally expected.

Polarizable molecular dynamics simulations on lanthanoid(III) carbonate complexes in water have shown that bidentate tricarbonate complexes are the most stable for all lanthanides. researchgate.net However, the number of water molecules in the first coordination shell varies across the series. researchgate.net For heavier elements like lutetium, steric hindrance from the carbonate ligands may limit the number of water molecules that can directly coordinate to the metal center. researchgate.net DFT-based molecular dynamics can be used to validate force fields developed for these complex systems. researchgate.net

Studies combining molecular dynamics and DFT on similar ions like Yttrium(III) in carbonate solutions show that Y(III) is primarily a 5-coordinated complex, [YCO₃·3H₂O]⁺, at lower carbonate concentrations, transitioning to a 6-coordinated complex at higher concentrations. rsc.org This suggests a dynamic interplay between carbonate and water ligands in the first coordination shell.

Table 1: Calculated Properties of Hydrated Lanthanide(III) Ions from Computational Studies Note: This table presents generalized findings for heavy lanthanides like Lutetium from computational studies on the series.

PropertyTheoretical Prediction for Lu(III)MethodReference
Preferred Hydration Number 8SCS-MP2 rsc.org
Coordination in Carbonate Solution Varies with ligand concentrationMD/DFT researchgate.netrsc.org
Lu-O Bond Distance (Aqua Ion) ~2.35 ÅDFT/MD rsc.org

Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, are used to predict properties like vibrational frequencies. For Lutetium(III) carbonate hydrate, these calculations would help interpret experimental infrared (IR) and Raman spectra. Synthesis and IR analysis of hydrated lutetium carbonate have indicated the presence of two different types of carbonate groups within the structure. researchgate.net

DFT calculations on a wide range of metal carbonates have demonstrated a linear relationship between the wavenumbers of certain vibrational modes and the cation's ionic radius and the metal-oxygen bond distance. mdpi.com This predictive power can be extended to estimate the vibrational spectra of Lutetium(III) carbonate. For instance, linear dependencies have been established for infrared in-plane bending modes and Raman in-plane stretching modes for trigonal and orthorhombic carbonates. mdpi.com

Molecular Dynamics Simulations of Interfacial and Solution Behavioriitgn.ac.inumn.edu

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions within a system. umn.edu For this compound, MD simulations can model its behavior in aqueous solution and at interfaces. iitgn.ac.in

MD simulations can illuminate the dynamic nature of the hydration shell around the lutetium carbonate species. brunel.ac.uk This includes the residence time of water molecules in the first hydration shell and the pathways for water exchange with the bulk solvent.

Ab initio MD studies on the carbonate ion in water reveal that the hydration shell water molecules have retarded mobility compared to bulk water due to strong ion-water hydrogen bonds. nih.gov The rotation of these water molecules occurs through hydrogen bond switching between carbonate oxygens and other water molecules. nih.gov When combined with a Lu³⁺ ion, these interactions become even more complex, with the highly charged cation strongly organizing the surrounding water and carbonate ligands. Simulations of lanthanide carbonate complexes show a dynamic variation in the number of water molecules in the first shell and their associated exchange dynamics from lighter to heavier elements. researchgate.net

Ligand exchange reactions are fundamental to the solution chemistry of coordination complexes. libretexts.org In the case of this compound, this involves the exchange of coordinated water molecules with carbonate ions or other ligands present in the solution. libretexts.orgrsc.org

MD simulations can be employed to study the mechanism of this exchange, which can be associative (where the incoming ligand binds before the old one departs), dissociative (where the old ligand departs first), or interchange. ualberta.carsc.org Studies on water exchange rates for aqua ions show that for lanthanides, the mechanism is generally considered to be dissociative or interchange in character. ualberta.ca The extremely high charge density of Lu³⁺ would strongly bind the inner sphere ligands, affecting the activation energy for these exchange processes. The rate of these exchanges is crucial for understanding the formation and dissolution of lutetium carbonate precipitates. ualberta.ca

Thermal Decomposition Pathways and Material Transformation Research

Thermogravimetric and Differential Thermal Analysis Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for investigating the thermal decomposition of lutetium(III) carbonate hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes. trb.orgwikipedia.orglibretexts.org

The thermal decomposition of hydrated lutetium carbonate generally proceeds through a series of distinct steps. mdpi.com Initially, the compound undergoes dehydration, where water molecules are lost. This is followed by the decomposition of the anhydrous carbonate into an intermediate oxycarbonate, and finally, the decomposition of the oxycarbonate to lutetium(III) oxide. mdpi.comresearchgate.net

The general sequence of decomposition is as follows:

Dehydration: Loss of water of hydration. This typically occurs at temperatures below 200°C.

Decarbonation to Oxycarbonate: The anhydrous carbonate decomposes, releasing carbon dioxide to form an oxycarbonate intermediate.

Decomposition of Oxycarbonate: The oxycarbonate further decomposes at higher temperatures to yield the final oxide product. mdpi.com

It has been noted that for some rare earth carbonates, including lutetium, the decomposition can be complex, with some studies suggesting the absence of a stable intermediate carbonate during the process. researchgate.net

During the thermal decomposition of lutetium(III) carbonate, an intermediate phase, lutetium(II) oxycarbonate (Lu2O2CO3), is formed. researchgate.nettheiet.org The formation of this oxycarbonate is a common feature in the thermal decomposition of rare earth carbonates. mdpi.com The decomposition of anhydrous lutetium propionate (B1217596), for example, also proceeds via the formation of Lu2O2CO3 between 300°C and 400°C. researchgate.net

The characterization of these intermediate phases is often carried out using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. In some cases, the intermediate oxycarbonate phase may be amorphous. researchgate.nettheiet.org The stability of these oxycarbonates tends to decrease with increasing atomic number among the rare earth elements. mdpi.com

Decomposition Stages of Lutetium Compounds
Precursor CompoundIntermediate PhaseFinal ProductReference
Lutetium(III) propionate monohydrateLu2O2CO3Lu2O3 researchgate.net
Lu(NH4)(C2O4)2·2H2OLu2O2CO3Lu2O3 theiet.org
Lutetium(III) carbonate hydrateLu2O2CO3Lu2O3 mdpi.com

The kinetics of the dehydration and decarbonation steps are influenced by factors such as heating rate and particle size. mdpi.com High heating rates can obscure the presence of intermediate phases, making accurate identification of phase transitions difficult. mdpi.com The decomposition reactions are generally considered to be kinetically controlled rather than representing equilibrium reactions. mdpi.com

The dehydration process for rare earth carbonates, including lutetium, typically occurs below 100°C for surface water, with crystalline water being lost between 200°C and 500°C. mdpi.com The subsequent decarbonation to form the oxycarbonate and the final oxide occurs at higher temperatures. mdpi.com The Gibbs free energies and enthalpies of formation for anhydrous normal rare earth carbonates are smaller in magnitude than those for the hydrated normal carbonates, with these values generally decreasing with increasing atomic number. mdpi.com

Influence of Controlled Atmospheres on Decomposition Products

The atmosphere under which the thermal decomposition is carried out significantly affects the decomposition profile and the resulting products. mdpi.com

Inert Atmosphere (e.g., Argon, Nitrogen): Decomposition in an inert atmosphere follows the general pathway of dehydration, formation of oxycarbonate, and finally the oxide. researchgate.net Heat treatment in nitrogen may result in some residual carbon in the final product. researchgate.net

Carbon Dioxide (CO2) Atmosphere: A CO2 atmosphere will stabilize the carbonate phases, shifting the decomposition temperatures to higher values. mdpi.com

Vacuum: Decomposing the material under vacuum will expedite the decomposition of all phases. mdpi.com

Air/Oxygen: In an oxidizing atmosphere, the decomposition of any organic precursors or intermediates will be more complete. For instance, in the decomposition of calcium oxalate (B1200264) monohydrate, an exothermic peak can be observed due to the burning of carbon monoxide in air. vbcop.org

The choice of atmosphere is critical for controlling the composition and properties of the final lutetium oxide product.

Formation of Lutetium Oxide (Lu2O3) as the Final Product

The ultimate product of the thermal decomposition of this compound is lutetium(III) oxide (Lu2O3). mdpi.comresearchgate.netamericanelements.com This conversion is typically achieved at temperatures around 800°C to 1000°C. researchgate.net The final oxide is a stable, white solid. chemguide.co.uklibretexts.org

The properties of the resulting lutetium oxide, such as particle size and crystallinity, are influenced by the decomposition conditions. For example, the grains of Lu2O3 continue to grow and crystallization becomes more perfect at higher temperatures. theiet.org The formation of Lu2O3 from lutetium carbonate is a common method for producing this important rare earth oxide, which has applications in ceramics, lasers, and phosphors. heegermaterials.comsamaterials.com

Applications in Advanced Materials Science Non Biological/non Clinical Focus

Catalytic Investigations

While lutetium(III) carbonate hydrate (B1144303) itself is not typically used directly as a catalyst, it is a crucial precursor for producing catalytically active lutetium compounds, primarily lutetium oxide. heegermaterials.comwikipedia.org The stability of lutetium compounds makes them suitable for several catalytic applications in the petroleum and chemical industries. alfachemic.com

Lutetium-based catalysts, derived from lutetium carbonate, are utilized in petroleum refineries for cracking processes. heegermaterials.comsamaterials.com Fluid catalytic cracking (FCC) is a vital process for converting heavy crude oil fractions into more valuable gasoline and lighter products. The addition of rare earth elements, including lutetium, to FCC catalysts enhances their activity and hydrothermal stability. researchgate.net Specifically, rare-earth oxides help to maintain the acidic sites on the catalyst, which are crucial for the cracking reactions, and can mitigate the deactivating effects of metal contaminants found in the feedstock. researchgate.net

Lutetium compounds, for which lutetium carbonate is a primary source material, also find applications as catalysts in other significant chemical transformations. heegermaterials.comsamaterials.comalfachemic.com

Alkylation: Activated lutetium oxide (Lu₂O₃) has demonstrated good catalytic effects in alkylation reactions. alfachemic.com These reactions are fundamental in producing high-octane gasoline components and various chemical intermediates.

Hydrogenation: Certain lutetium-containing organometallic complexes, which can be synthesized from lutetium precursors, act as catalysts in hydrogenation reactions. alfachemic.com

Polymerization: Lutetium-based catalysts are also explored for their role in polymerization reactions. wikipedia.orgalfachemic.com For instance, a lutetium porphyrin complex can catalyze the copolymerization of carbon dioxide and propylene (B89431) oxide. alfachemic.com

Luminescent Materials and Phosphor Development

Lutetium(III) carbonate hydrate is a key ingredient in the production of advanced luminescent materials and phosphors due to its role as a precursor to lutetium oxide. heegermaterials.comwikipedia.org Lutetium oxide is an excellent host material for various dopants, leading to materials with desirable light-emitting properties.

Scintillation materials are substances that emit light when they absorb ionizing radiation, making them essential for detectors in medical imaging (like PET scans), high-energy physics, and security applications. Lutetium-based scintillators are highly valued for their high density and effective atomic number, which provides excellent stopping power for X-rays and gamma rays. dynasil.com

Lutetium oxide (Lu₂O₃), often doped with activators like Europium (Eu) or Ytterbium (Yb), is a prominent scintillator material. dynasil.comrmdinc.com For example, Europium-doped lutetium oxide (Lu₂O₃:Eu) has a high light yield and emits in the red part of the spectrum, making it suitable for X-ray imaging. dynasil.com Similarly, Ytterbium-doped lutetium oxide (Lu₂O₃:Yb³⁺) is a promising candidate for PET imaging due to its high density and fast decay time. rmdinc.com this compound serves as the initial source for the high-purity lutetium oxide required for these applications.

Another important scintillator is lutetium oxyorthosilicate (LSO), which is also synthesized using lutetium-containing precursors. justia.com

Lutetium oxide derived from lutetium carbonate is an ideal host matrix for phosphors used in various lighting and display technologies. heegermaterials.com Its wide band gap of 5.5 eV allows it to host a variety of luminescent ions without significant self-absorption. wikipedia.orgwikipedia.org The properties of the resulting phosphor, such as emission color and efficiency, can be tuned by doping the lutetium oxide host with different rare earth elements. researchgate.net The synthesis of these phosphors often involves the calcination of a mixture of lutetium carbonate and the carbonate or oxide of the dopant element to produce the final doped lutetium oxide material. researchgate.net

Ceramic and Glass Science Applications

This compound is a precursor for producing lutetium oxide, which has specialized uses in the fields of ceramics and glass science. heegermaterials.comsamaterials.comwikipedia.org The high melting point, stability, and unique optical properties of lutetium oxide make it a valuable component in the formulation of specialty glasses and high-performance ceramics. wikipedia.orgwikipedia.org

In ceramics, lutetium oxide can be used to create transparent ceramic scintillators. osti.govgoogle.com These materials are fabricated by sintering nanoparticles of doped lutetium oxide, often in combination with other rare earth oxides like gadolinium oxide. osti.govgoogle.com The resulting transparent ceramics have superior properties for applications in medical imaging and other areas. google.com

In glass science, the addition of lutetium oxide can modify the refractive index, density, and other optical and physical properties of the glass, leading to the development of specialized lenses and other optical components. wikipedia.org The synthesis of these advanced materials often begins with high-purity lutetium carbonate, which is then converted to the oxide for incorporation into the ceramic or glass matrix. heegermaterials.com

Precursor Synthesis for Advanced Lutetium-based Ceramics and Glasses

This compound is a water-insoluble lutetium source that is readily converted to other lutetium compounds, most notably lutetium oxide, through a process of heating known as calcination. americanelements.comheegermaterials.com This process involves heating the carbonate hydrate to high temperatures, causing it to decompose by releasing water (H₂O) and carbon dioxide (CO₂), leaving behind the highly stable lutetium oxide. americanelements.com The resulting high-purity lutetium oxide is a key ingredient in the formulation of specialized ceramics and glasses.

The properties of the final ceramic or glass product are highly dependent on the characteristics of the initial precursor. Research has focused on controlling the synthesis of the lutetium carbonate precursor to influence the morphology and properties of the subsequent oxide powder. For instance, studies have explored the co-precipitation technique using ammonium (B1175870) hydrogen carbonate as a precipitant to synthesize europium-doped lutetium oxide nanopowders. researchgate.net The characteristics of the carbonate precursors were found to directly affect the morphology and sinterability of the resulting (Lu₀.₉₅Eu₀.₀₅)₂O₃ nanopowders. researchgate.net

The thermal decomposition of lutetium carbonate to lutetium oxide is a multi-step process. While there is no stable intermediate carbonate, the decomposition path can involve the formation of an oxycarbonate (Lu₂O₂CO₃) before full conversion to the sesquioxide (Lu₂O₃) is achieved at very high temperatures. researchgate.net The control over this conversion process is crucial for producing oxide powders with the desired particle size, surface area, and purity for high-performance ceramic and glass applications. heegermaterials.comresearchgate.net

Table 1: Properties of this compound

Property Value
Chemical Formula Lu₂(CO₃)₃·xH₂O
Appearance White solid/powder
Solubility in Water Insoluble
Melting Point >500°C (decomposes)
Key Application Precursor for Lutetium Oxide (Lu₂O₃)

Data sourced from ProChem, Inc. and American Elements. americanelements.comprochemonline.com

Research on Optical Materials and Laser Crystal Growth

The high purity of lutetium oxide derived from lutetium carbonate hydrate is paramount for applications in optical materials, including laser crystals and phosphors. heegermaterials.comsamaterials.com Lutetium-based materials are often used as hosts for other rare-earth ions (dopants) that provide the luminescent or lasing properties. Lutetium itself is an ideal host material for X-ray phosphors. heegermaterials.com

Detailed research has demonstrated the direct link between the carbonate precursor and the final optical properties of the material. In the synthesis of europium-doped lutetium oxide ((Lu₀.₉₅Eu₀.₀₅)₂O₃) optical ceramics, the process begins with a carefully synthesized carbonate precursor. researchgate.net Calcination of a specific two-phase mixture of carbonate precursors led to the formation of low-agglomeration, equiaxed nanoparticles with an average diameter of 40 nm. researchgate.net These nanopowders were then used in vacuum sintering to produce optical ceramics with a measured in-line transmittance of 41% at 611 nm, demonstrating the critical role of the precursor in achieving desired optical clarity. researchgate.net

The use of lutetium carbonate hydrate as a precursor is a foundational step in the production of materials for:

Laser Crystals: It is used in the manufacturing process of various laser crystals. heegermaterials.comsamaterials.com

Phosphors: The resulting lutetium oxide can be doped to create phosphors for various lighting and display applications. heegermaterials.comsamaterials.com

Specialty Glasses: It is an ingredient in specialized glasses that require high refractive index or transparency to specific wavelengths of light. samaterials.com

Table 2: Research Findings on Precursor-Derived Optical Ceramics

Precursor Type Resulting Oxide Nanopowder Sintering Method Final Product Key Finding
Two-phase mixture of crystalline and amorphous lutetium europium carbonate hydrate (Lu₀.₉₅Eu₀.₀₅)₂O₃, 40 nm avg. diameter Vacuum Sintering (Lu₀.₉₅Eu₀.₀₅)₂O₃ Optical Ceramic Achieved 41% in-line transmittance at 611 nm.

Data derived from a study on the synthesis of Europium-doped lutetium oxide nanopowders. researchgate.net

Environmental and Geochemical Research

Speciation and Complexation in Aqueous Systems

In aqueous environments, the trivalent lutetium ion (Lu³⁺) is strongly hydrated due to its high charge-to-radius ratio, a consequence of the lanthanide contraction which makes Lu³⁺ the smallest of the lanthanide ions. mdpi.com The hydrated form, predominantly the octahydrate [Lu(H₂O)₈]³⁺, is the primary species in acidic to neutral solutions with non-complexing anions. mdpi.comnih.gov This aqua ion typically exhibits a square antiprism (SAP) geometry. nih.govuniroma1.it The presence of ligands, particularly carbonate ions, leads to the formation of various complexes that significantly alter the speciation and subsequent geochemical behavior of lutetium. While many lutetium salts are soluble, lutetium carbonate is notably insoluble in water, a critical factor in its environmental distribution. wikipedia.orgwikipedia.org

The interaction between trivalent lutetium ions and carbonate ions (CO₃²⁻) in aqueous solutions leads to the formation of complex compounds. Research indicates that these are not classical coordination compounds but rather ion-associates of varying strengths. mdpi.com Heavy rare earth elements, including lutetium, tend to form strong, close ion-associates with carbonate anions. mdpi.com This strong electrostatic attraction systematically increases from the light to the heavy REEs, directly influencing the stability of the resulting associates. mdpi.com

The stability of these carbonate complexes is a key factor in the dissolution and precipitation behavior of lutetium. Experimental studies on the dissolution of synthetic REE carbonates in a concentrated potassium carbonate medium (3 mol/L) show that HREEs like lutetium form more stable associates compared to light REEs. mdpi.com This differential stability is evident in precipitation experiments where the thermal decomposition of an ammonium (B1175870) carbonate medium was used to gradually decrease the carbonate ion concentration. In these studies, lutetium carbonate was the last to precipitate, indicating it forms the most stable soluble complexes. mdpi.com

Time-Dependent Precipitation of REE Carbonates from Ammonium Carbonate Solution at 70-75 °C
Rare Earth Element (REE)Time to Onset of Precipitation (minutes)REE Group
Lanthanum (La)15Light
Neodymium (Nd)15Light
Samarium (Sm)15Medium
Terbium (Tb)20Heavy
Dysprosium (Dy)20Heavy
Holmium (Ho)35Heavy
Yttrium (Y)40Heavy
Thulium (Tm)110Heavy
Lutetium (Lu)120Heavy

Data sourced from MDPI. mdpi.com

The geochemical mobility of lutetium is fundamentally controlled by its speciation in geological fluids. In carbonate-poor environments, the mobility of lutetium is limited due to the low solubility of its carbonate and hydroxide (B78521) forms. wikipedia.orgwikipedia.org However, in carbonate-rich hydrothermal fluids or alkaline environments, the formation of stable, soluble carbonate complexes significantly enhances its mobility. mdpi.com

The transport of lutetium is therefore highly dependent on the chemical composition of the fluid, including pH, temperature, and the concentration of carbonate and other ligands. researchgate.net Geochemical processes such as fluid-rock interaction can alter these parameters, leading to the precipitation of lutetium. researchgate.net For instance, a decrease in the concentration of carbonate ions in the fluid, or a shift in pH, can destabilize the lutetium-carbonate complexes, causing the precipitation of Lutetium(III) carbonate and effectively immobilizing the element. This differential mobility and precipitation mechanism plays a crucial role in the geochemical fractionation of REEs.

Interaction with CO2-H2O Systems and Mineral Formation

The interaction of lutetium with CO₂-H₂O systems is central to the formation of its primary mineral form, the carbonate. Lutetium(III) oxide is known to absorb carbon dioxide, indicating a direct chemical affinity that facilitates carbonate formation. wikipedia.org In natural systems, the dissolution of CO₂ in water creates carbonic acid, which in turn provides the carbonate ions necessary for the precipitation of REE minerals.

Detailed phase equilibria studies for the specific Lu₂O₃-CO₂-H₂O ternary system are not extensively documented in publicly available literature. However, the principles of such studies are critical for understanding the conditions under which lutetium minerals form. Phase equilibria experiments in related ternary systems, such as those involving CO₂ and H₂O with other components, are typically conducted in high-pressure, variable-volume cells to determine the stability fields of different phases (solid, liquid, vapor) under varying pressure and temperature conditions. mdpi.comnorthumbria.ac.uk

The experimental work on the dissolution and subsequent precipitation of REE carbonates in aqueous carbonate solutions serves as a practical investigation of phase equilibria. mdpi.com These studies demonstrate that the stability of solid lutetium carbonate is in equilibrium with its dissolved carbonate complexes in the aqueous phase. The position of this equilibrium is highly sensitive to the concentration of carbonate ions, which is a direct function of the partial pressure of CO₂ and the pH of the H₂O-rich system. This relationship governs whether lutetium is transported in solution or precipitated as a solid carbonate mineral.

Lutetium plays a distinct role in the geochemical cycling of rare earth elements due to its behavior as a heavy REE. The primary mechanism for the fractionation of REEs in many geological settings is the differential stability of their aqueous complexes. mdpi.com In CO₂-rich geological fluids, the formation of highly stable lutetium-carbonate complexes leads to the preferential mobilization of lutetium (and other HREEs) relative to light REEs. mdpi.com

This process, known as REE fractionation, results in the enrichment of HREEs in the fluid phase. As this fluid migrates through the Earth's crust, changes in conditions can cause the sequential precipitation of REE minerals. Because lutetium forms the most stable carbonate complexes, it tends to remain in solution longer than other REEs, precipitating at a later stage or being transported over greater distances from the source. mdpi.com This contributes to the characteristic REE distribution patterns observed in various ore deposits and geological formations, including its concentration in ion-adsorption clays, which are a major source of HREEs. rareearths.com

Advanced Analytical Methodologies for Characterization and Quantification

Development of X-ray Diffraction-Based Quantitative Methods

X-ray diffraction (XRD) is a primary technique for the analysis of crystalline materials like Lutetium(III) carbonate hydrate (B1144303). researchgate.net It serves not only to identify the compound by its unique diffraction pattern but also to quantify its amount in a mixture and to characterize its specific hydrated form. researchgate.netrigaku.com The development of quantitative XRD methods has been crucial for understanding complex materials where multiple crystalline phases coexist. scirp.orgscispace.com

The Rietveld refinement method is a powerful technique for quantitative phase analysis (QPA) of multiphase samples directly from their powder XRD patterns. scispace.comcrystalimpact.com Unlike traditional methods that rely on the intensity of a few selected peaks, the Rietveld method involves fitting the entire calculated diffraction profile to the entire measured pattern. scispace.com This approach provides a highly accurate estimation of the weight fraction of each crystalline phase in a mixture. scirp.orgresearchgate.net

The method is based on an equation that relates the scale factor obtained from the refinement to the weight fraction of a phase, considering its crystal structure, the number of formula units per unit cell (Z), the mass of the formula unit (M), and the unit cell volume (V). bc-mlard.ca Its ability to model and refine overlapping peaks makes it particularly advantageous for analyzing carbonate minerals, whose diffraction patterns often exhibit significant peak overlap. scispace.combc-mlard.ca

The accuracy of the Rietveld method has been demonstrated in numerous studies on mineral mixtures. For instance, analysis of calcite and dolomite (B100054) mixtures yielded results with high precision, closely matching the known compositions. scirp.orgresearchgate.net

Table 1: Example of Rietveld Quantitative Analysis of Calcite-Dolomite Mixtures This table illustrates the accuracy of the Rietveld method in determining the phase composition of known mineral mixtures. Data is conceptually derived from studies on carbonate rock analysis. scirp.orgresearchgate.net

Sample IDActual Dolomite (wt%)Rietveld Calculated Dolomite (wt%)Actual Calcite (wt%)Rietveld Calculated Calcite (wt%)Absolute Error (± wt%)
#10.91.1599.198.85~0.25
#270.069.530.030.5~0.5
#338.038.862.061.2~0.8
#42.52.397.597.7~0.2
#599.198.90.91.1~0.2

X-ray diffraction is highly effective in distinguishing between different hydrated states of a compound and related carbonate species. rigaku.com The number of water molecules in the crystal lattice (waters of hydration) alters the unit cell parameters, leading to distinct shifts in the positions of diffraction peaks. scispace.com

In the context of Lutetium(III) carbonate, synthesis often yields a hydrated basic carbonate or oxycarbonate rather than a simple carbonate. researchgate.netresearchgate.net XRD analysis is the definitive method to identify the specific crystalline phase produced. For example, a crystalline lutetium carbonate synthesized via precipitation with ammonium (B1175870) bicarbonate was characterized by a unique X-ray powder diffraction pattern, reported for the first time, confirming its specific hydrated structure. researchgate.net

The principle of differentiating phases is well-illustrated in studies of cement hydration, where XRD is used to monitor the consumption of reactants like gypsum and the formation of various hydrated products such as ettringite and monocarbonate over time. rigaku.com By tracking the changes in peak intensities, researchers can quantitatively follow the complex reactions involving multiple hydrated phases. rigaku.com The Rietveld method further enhances this capability by deconvoluting overlapping patterns from structurally similar hydrated minerals. scispace.com

Chromatographic Techniques for Inorganic Carbonate Species

Chromatographic methods are widely used for the separation and analysis of ions. mdpi.com For inorganic species like carbonates, ion chromatography is a key technique. It can be complicated by the ubiquitous nature of carbonate, which can arise from the dissolution of atmospheric carbon dioxide and interfere with the analysis of other anions. thermofisher.com

While specific studies on the ion exclusion chromatography of Lutetium(III) carbonate are not prevalent, the separation of chemically similar rare earth elements (REEs) provides a strong analytical analog. mdpi.com The separation of REEs is challenging due to their similar ionic radii and chemical properties. mdpi.com

Anion exchange chromatography has been successfully used to separate REEs by forming anionic complexes with chelating agents like methylglycine N,N-diacetate (MGDA). mdpi.com In this technique, the REE mixture is introduced to an anion exchange resin. The complexing agent forms complexes with the REEs, and the minor differences in the stability and charge of these complexes allow for their selective separation as they are eluted from the column. mdpi.com This principle could be adapted to separate different inorganic carbonate or oxycarbonate species of lutetium, assuming they form distinct and separable complexes.

Thermogravimetric Analysis for Hydration Level Determination

Thermogravimetric analysis (TGA) is a fundamental technique for determining the water content (hydration level) of hydrated salts. chembam.com The method measures the change in mass of a sample as it is heated over time. chembam.com For a hydrated compound like Lutetium(III) carbonate hydrate, the TGA curve typically shows distinct mass loss steps corresponding to dehydration (loss of water) and decarbonation (loss of carbon dioxide). researchgate.netresearchgate.net

In the analysis of a synthesized hydrated lutetium carbonate, the TGA curve revealed that the thermal decomposition process begins with dehydration, followed by decarbonation to the final product, Lutetium(III) oxide (Lu₂O₃). researchgate.netresearchgate.net The analysis indicated no formation of stable intermediate carbonates during this process. researchgate.netresearchgate.net The initial mass loss, occurring at lower temperatures, corresponds directly to the water of hydration. By measuring this mass loss relative to the initial sample mass, the number of water molecules per formula unit of lutetium carbonate can be precisely calculated. For example, the dehydration of lutetium(III) propionate (B1217596) monohydrate, a related compound, occurs around 90°C. researchgate.net

Table 2: Conceptual Thermal Decomposition Stages of this compound from TGA This table outlines the expected decomposition steps for a generic this compound based on published thermal analysis data. researchgate.netresearchgate.netqut.edu.au

Temperature Range (Conceptual)ProcessMass Loss EventResulting Product
~50°C - 250°CDehydrationLoss of xH₂OAnhydrous Lu₂(CO₃)₃
~400°C - 800°CDecarbonationLoss of 3CO₂Lutetium(III) oxide (Lu₂O₃)

Future Research Directions and Emerging Challenges

Addressing Inconsistencies in Structural and Thermochemical Data

A significant hurdle in the comprehensive understanding of lutetium(III) carbonate hydrate (B1144303) is the prevalence of inconsistent structural and thermochemical data in existing literature. Chemical analyses often suggest that the synthesized product is a hydrated basic carbonate or oxycarbonate rather than a simple hydrated carbonate. researchgate.net This ambiguity complicates the determination of precise properties.

The crystal structures of rare earth carbonates are notoriously complex, and the capricious nature of their crystallization is well-known. mdpi.com Much of the available crystallographic data for these compounds has been reported in isolation, leading to fragmentation and confusion. researchgate.net For lutetium carbonate specifically, detailed structural elucidation is often lacking, with many studies focusing on the properties of the final oxide material rather than the carbonate precursor. The exact number of water molecules (x) in the hydrated structure is often not definitively determined and can vary depending on the synthesis conditions.

Furthermore, the thermal decomposition pathway of lutetium(III) carbonate hydrate to lutetium oxide is not fully resolved. While it is known to decompose through intermediate oxycarbonates, reports on the stability and precise composition of these intermediates vary. researchgate.net Some studies suggest no stable intermediate carbonate is formed during thermal decomposition. researchgate.net These inconsistencies highlight the need for systematic studies to establish a definitive structural model and a reliable set of thermochemical data. Future research should prioritize:

Systematic Crystallographic Studies: Employing single-crystal X-ray diffraction to determine the definitive crystal structure of various lutetium(III) carbonate hydrates. This would resolve ambiguities regarding the coordination environment of the lutetium ion, the nature of carbonate binding (e.g., bidentate, unidentate), and the precise location and number of water molecules. researchgate.netresearchgate.net

Comprehensive Thermochemical Analysis: Conducting detailed thermal analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) coupled with evolved gas analysis (e.g., Mass Spectrometry or FTIR) under controlled atmospheres to precisely map the decomposition pathway, identify intermediate phases, and determine their thermodynamic stability. researchgate.netelsevierpure.com

Standardized Reporting: Establishing standardized protocols for the synthesis and characterization of this compound to ensure data comparability across different studies.

Resolving these fundamental inconsistencies is crucial for advancing the controlled synthesis and application of this important precursor material.

Exploration of Novel Synthesis Pathways for Tailored Properties

The properties of the final lutetium oxide product, such as particle size, morphology, and sinterability, are heavily influenced by the characteristics of the initial this compound precursor. nih.govmdpi.com Consequently, the development of novel synthesis pathways that allow for precise control over the physical and chemical properties of the carbonate is a key area of ongoing research.

Current synthesis methods primarily involve precipitation reactions, using precipitants like ammonium (B1175870) bicarbonate. researchgate.netustb.edu.cnmdpi.com However, the resulting material properties can be sensitive to a multitude of parameters. mdpi.commdpi.com Future research is focused on moving beyond simple precipitation to more sophisticated synthesis strategies.

Key Research Directions:

Hydrothermal Synthesis: This method offers excellent control over particle morphology and crystallinity by varying parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov Research into the hydrothermal synthesis of this compound could yield materials with unique microstructures, such as the acicular-like morphologies observed in other rare-earth carbonates. mdpi.com

Sacrificial Template Methods: Using pre-synthesized templates to direct the morphology of the precipitating carbonate. This approach has been successfully used for other rare-earth compounds and offers a promising route to complex and hierarchical structures. nih.gov

Mineral Replacement Reactions: Investigating solvent-mediated mineral replacement reactions, where a pre-existing carbonate mineral (like aragonite or dolomite) is replaced by a rare-earth carbonate, could offer new pathways to produce specific polymorphs with tailored structures. nih.govnih.gov

Influence of Additives: Systematically studying the effect of organic additives, surfactants, or seeding crystals on the nucleation and growth kinetics. ustb.edu.cnmdpi.com The addition of crystal seeds, for instance, has been shown to significantly influence the median particle size of rare-earth carbonates. mdpi.com

The table below summarizes various synthesis approaches and their potential for tailoring the properties of rare-earth carbonates, which can be applied to this compound.

Synthesis MethodKey ParametersPotential for Tailored Properties
Precipitation pH, Precipitant type (e.g., (NH₄)₂CO₃, NH₄HCO₃), Reactant concentration, Stirring rate, Temperature, SeedingControl over particle size and precipitation efficiency. ustb.edu.cnmdpi.com
Hydrothermal Temperature, Duration, Pressure, Precursor typeFormation of specific crystalline phases (e.g., tengerite-type) and morphologies (e.g., acicular). mdpi.comnih.gov
Sacrificial Templating Template material and morphologyPrecise control over the final morphology and creation of complex, hollow, or porous structures. nih.gov
Mineral Replacement Host mineral (e.g., calcite, aragonite), Temperature, REE concentrationTargeted crystallization of specific polymorphs and understanding of natural mineralization processes. nih.govnih.gov

By exploring these advanced synthesis pathways, researchers can aim to produce this compound with optimized properties for specific applications, leading to improved performance of the final lutetium-based materials.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the nucleation and growth mechanisms of this compound is essential for developing robust and reproducible synthesis protocols. Traditional ex-situ characterization methods, where the product is analyzed after the reaction is complete, provide only snapshots of the final state. Advanced in-situ characterization techniques, which monitor the reaction in real-time, are poised to revolutionize our understanding of these processes.

By observing particle formation, phase transformations, and changes in chemical species directly within the reaction vessel, researchers can gain unprecedented insights into the reaction kinetics and mechanisms. This knowledge is critical for designing processes that yield materials with desired characteristics.

Emerging In-Situ Techniques and Their Potential Applications:

In-Situ Confocal Raman Spectroscopy: This non-destructive technique can be used to monitor the concentrations of carbonate and bicarbonate ions in solution and identify solid phases as they form. nih.gov It could be applied to track the consumption of reactants and the appearance of different hydrated or basic carbonate phases of lutetium during precipitation.

In-Situ Confocal Scanning Laser Microscopy (CSLM): CSLM allows for the direct observation of the precipitation and crystallization process in real-time, providing information on nucleation rates, crystal growth, and morphology evolution. pyrometallurgy.co.za This would be invaluable for understanding how parameters like supersaturation and additives affect the crystallization of this compound.

In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is a powerful tool for identifying and quantifying mineral phases in a mixture. criticalzone.orgresearchgate.net An in-situ DRIFTS setup could monitor the transformation of amorphous precursors into crystalline this compound and subsequent phase changes during thermal treatment.

Synchrotron-Based Techniques: High-intensity X-rays from a synchrotron source enable rapid, time-resolved X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS). These techniques can follow the evolution of the crystal structure and the local coordination environment of the lutetium ions during the entire synthesis process, from initial nucleation to final crystal growth. youtube.com

The application of these advanced in-situ methods will provide a dynamic picture of the formation of this compound, moving beyond the static view offered by traditional characterization. This will enable a more rational and predictive approach to materials synthesis.

Integration of Multiscale Modeling and Experimental Approaches

The complexity of lanthanide chemistry, characterized by intricate electronic structures and relativistic effects, presents a significant challenge for theoretical description. researchgate.net For this compound, a purely experimental approach is often insufficient to fully unravel the mechanisms of its formation and behavior. The integration of multiscale modeling with experimental data offers a powerful strategy to bridge this gap.

Computational modeling can provide insights into phenomena that are difficult or impossible to observe experimentally, such as the structure of transient species, reaction energy landscapes, and the influence of solvation.

Key Areas for Integrated Research:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the structures and energies of different lutetium carbonate species in both the solid state and in aqueous solution. researchgate.netacs.orgrsc.org This can help to resolve the inconsistencies in structural data and predict the relative stability of different hydrated and basic carbonate forms.

Thermodynamic and Kinetic Modeling: Developing thermodynamic models can help predict phase equilibria in the Lu₂O₃-CO₂-H₂O system under various conditions of temperature and pressure. elsevierpure.comcopernicus.org Kinetic models, on the other hand, can simulate the rates of precipitation and crystal growth, providing a framework for optimizing synthesis conditions. mdpi.comresearchgate.net

Multiscale Modeling: This approach connects models at different length and time scales, from the quantum mechanical description of atomic interactions to macroscopic models of crystal growth. aps.orgusm.myresearchgate.net For this compound, a multiscale model could link the fundamental interactions between lutetium ions, carbonate ions, and water molecules to the resulting particle morphology and size distribution.

Modeling ApproachScalePotential Insights for this compound
Quantum Chemistry (e.g., DFT) Atomic/MolecularPrediction of stable crystal structures, geometries of aqueous complexes, bond characteristics, and reaction energetics. researchgate.netacs.org
Molecular Dynamics (MD) NanoscaleSimulation of nucleation from solution, ion solvation, and diffusion processes.
Thermodynamic Modeling MacroscaleDetermination of phase stability diagrams, prediction of equilibrium constants, and assessment of driving forces for crystallization. elsevierpure.comnih.gov
Kinetic Modeling MacroscaleSimulation of reaction rates, crystal growth kinetics, and influence of process parameters on the final product. mdpi.com

By combining the predictive power of computational modeling with targeted experimental validation, the scientific community can accelerate the development of a comprehensive and accurate understanding of this compound, paving the way for the rational design of advanced lutetium-based materials.

Q & A

Q. What are the standard methods for synthesizing high-purity Lutetium(III) carbonate hydrate?

this compound is typically synthesized via precipitation from soluble lutetium salts (e.g., nitrate or chloride) using alkali carbonates. For example, adding sodium carbonate to an aqueous solution of lutetium nitrate under controlled pH (6–8) yields a white precipitate. The product is purified via repeated washing with deionized water and ethanol to remove residual ions, followed by vacuum drying. Purity (>99.9% REO) is confirmed through inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) .

Q. How is the hydration state of this compound determined experimentally?

Thermogravimetric analysis (TGA) is the primary method. Heating the compound from ambient to 800°C under inert gas reveals mass loss steps corresponding to dehydration and carbonate decomposition. For instance, initial mass loss at 100–200°C indicates water removal, while decomposition above 500°C releases CO₂, leaving Lu₂O₃. Karl Fischer titration can quantify residual water content post-synthesis .

Q. What spectroscopic techniques are used to characterize this compound?

  • XRD : Confirms crystallinity and phase purity by matching diffraction patterns with reference data. Ionic radii adjustments (e.g., Lu³⁺ radius = 0.977 Å for 8-coordination) aid in refining structural models .
  • FTIR/Raman : Identifies carbonate vibrational modes (e.g., asymmetric C-O stretching at ~1450 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .
  • Elemental Analysis : ICP-MS or energy-dispersive X-ray spectroscopy (EDS) verifies stoichiometry .

Advanced Research Questions

Q. How do variations in synthesis conditions affect the crystallinity and purity of this compound?

  • pH Control : Lower pH (<6) may yield amorphous phases due to incomplete precipitation, while higher pH (>8) risks hydroxide co-precipitation (e.g., Lu(OH)₃).
  • Temperature : Elevated temperatures (50–70°C) during synthesis improve crystallinity but may accelerate agglomeration.
  • Ionic Strength : High nitrate concentrations (from precursors) can induce lattice strain, altering XRD peak broadening. Purity discrepancies between batches are resolved via recrystallization or chelation-assisted purification .

Q. What are the challenges in reconciling discrepancies between theoretical and experimental XRD patterns for this compound?

Discrepancies arise from:

  • Hydration Variability : Variable water content (e.g., xH₂O) affects unit cell parameters.
  • Ionic Radii Adjustments : Revised ionic radii (e.g., Lu³⁺ coordination-dependent radii) must align with Rietveld refinement models .
  • Impurity Phases : Trace Lu₂(CO₃)₃·nH₂O polymorphs or Lu(OH)CO₃ intermediates may create overlapping peaks. Synchrotron XRD or neutron diffraction improves resolution .

Q. How can the thermal decomposition pathway of this compound be optimized for producing high-purity Lu₂O₃?

  • Decomposition Kinetics : TGA-MS reveals CO₂ and H₂O release profiles. Isothermal holds at 500–600°C ensure complete decarbonylation.
  • Atmosphere Control : Inert gas (Ar) prevents Lu₂O₃ hydration, while reducing atmospheres (H₂/N₂) may introduce oxygen vacancies.
  • Morphology Control : Slow heating rates (<5°C/min) minimize particle sintering, preserving surface area for catalytic applications .

Applications in Academic Research

Q. What role does this compound play in synthesizing advanced luminescent materials?

As a precursor, it is calcined to Lu₂O₃, which serves as a host lattice for Eu³+ or Tb³+ dopants in phosphors. The carbonate route ensures homogeneous cation mixing, enhancing photoluminescence quantum yields compared to solid-state methods .

Q. How is this compound utilized in heterogeneous catalysis studies?

When decomposed to Lu₂O₃, it acts as a support for noble metals (e.g., Pt/Lu₂O₃) in hydrogenation reactions. The high surface area and Lewis acidity of Lu³⁺ sites improve catalytic turnover frequencies. In situ XRD monitors phase stability under reaction conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Process in fume hoods to avoid inhalation of fine particles (H335).
  • Storage : Keep in desiccators to prevent hydration changes; incompatibility with strong acids (e.g., HNO₃) requires segregated storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutetium(III) carbonate hydrate
Reactant of Route 2
Lutetium(III) carbonate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.